PHENYLMERCURY (II) NITRATE

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylmercuric nitrate is synthesized by heating benzene with mercuric acetate, followed by treating the resulting acetate with an alkali nitrate . The reaction can be summarized as follows:

- Benzene reacts with mercuric acetate to form phenylmercuric acetate.

- Phenylmercuric acetate is then treated with an alkali nitrate to yield phenylmercuric nitrate.

Industrial Production Methods: In industrial settings, the production of phenylmercuric nitrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Phenylmercuric nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different mercury-containing compounds.

Reduction: Reduction reactions can convert it to phenylmercuric hydroxide or other mercury derivatives.

Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Mercury oxides and other mercury compounds.

Reduction: Phenylmercuric hydroxide and other reduced mercury species.

Substitution: A variety of organomercury compounds with different functional groups

Applications De Recherche Scientifique

Phenylmercuric nitrate has been extensively studied for its applications in various fields:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Its antimicrobial properties make it useful in biological research for controlling microbial contamination.

Medicine: It has been used as a preservative in ophthalmic solutions and other pharmaceutical formulations.

Industry: It is employed in the production of antiseptics, germicides, and fungicides .

Mécanisme D'action

The antimicrobial action of phenylmercuric nitrate is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound binds to thiol groups in proteins, leading to the inactivation of enzymes and other cellular components. This results in the inhibition of microbial growth and eventual cell death .

Comparaison Avec Des Composés Similaires

Phenylmercuric nitrate can be compared with other organomercury compounds such as:

Phenylmercuric acetate: Similar in structure but with an acetate group instead of a nitrate group.

Phenylmercuric hydroxide: Formed by the reduction of phenylmercuric nitrate.

Methylmercury: Another organomercury compound with different applications and toxicity profiles.

Uniqueness: Phenylmercuric nitrate is unique due to its specific antimicrobial properties and its use as a preservative in various formulations. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .

Activité Biologique

Phenylmercury (II) nitrate, an organomercury compound, has garnered attention in various fields due to its biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

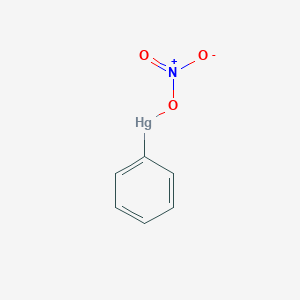

- Molecular Formula : CHHgNO

- Molecular Weight : 339.7 g/mol

- Structure :

- SMILES : [O-]N+=O.[Hg+]C1=CC=CC=C1

- InChIKey : PDTFCHSETJBPTR-UHFFFAOYSA-N

Phenylmercury nitrate is classified as an antimicrobial preservative and is known for its bactericidal effects against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Phenylmercury nitrate exhibits significant antimicrobial properties, making it effective in various applications:

- Bactericidal Activity : Studies indicate that phenylmercury nitrate can reduce the viable count of certain bacterial strains by approximately 99% within five hours of exposure at concentrations as low as 10 µg/ml .

- Preservative Use : It is primarily utilized as a preservative in ophthalmic preparations. Its use has been linked to the development of pigmentation changes in the anterior capsule of the eye in patients using eye drops containing this compound for extended periods .

Table 1: Antimicrobial Efficacy of Phenylmercury Nitrate

| Bacterial Strain | Concentration (µg/ml) | Reduction (%) |

|---|---|---|

| Pseudomonas aeruginosa | 10 | 99 |

| Staphylococcus aureus | 5 | 95 |

| Escherichia coli | 10 | 97 |

Toxicological Aspects

Despite its efficacy as an antimicrobial agent, phenylmercury nitrate poses significant health risks:

- Toxicity : It is highly toxic, particularly to the kidneys, and can cause severe skin burns and eye damage upon exposure . Long-term exposure has been associated with reproductive toxicity and potential carcinogenic effects .

- Environmental Impact : The compound is very toxic to aquatic organisms and may bioaccumulate in the food chain, raising concerns about its environmental safety .

Case Study 1: Ophthalmic Use

A longitudinal study involving patients who used eye drops containing phenylmercury nitrate for 3 to 15 years revealed a correlation between prolonged exposure and the development of brownish pigmentation in the anterior lens capsule. Electron microprobe analysis confirmed mercury accumulation in affected lenses .

Case Study 2: Spermicide Application

Phenylmercury nitrate was historically used as a spermicide; however, its use in vaginal contraceptives has been discontinued due to safety concerns related to mercury toxicity .

Research Findings

Recent studies have focused on optimizing analytical methods for detecting phenylmercury compounds in biological samples:

- A study utilizing cold-vapor atomic absorption spectrometry (CVAAS) demonstrated high sensitivity for detecting both inorganic mercury and phenylmercury compounds, achieving detection limits as low as 4.3 ng/l under optimized conditions .

Table 2: Detection Limits for Mercury Compounds

| Compound | Detection Limit (ng/l) |

|---|---|

| Inorganic Mercury (Hg(II)) | 5.1 |

| Phenylmercury | 4.3 |

Propriétés

IUPAC Name |

phenylmercury(1+);nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Hg.NO3/c1-2-4-6-5-3-1;;2-1(3)4/h1-5H;;/q;+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTFCHSETJBPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg+].[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5HgNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-68-5 | |

| Record name | (Nitrato-κO)phenylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHENYLMERCURIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG8692ZN14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.